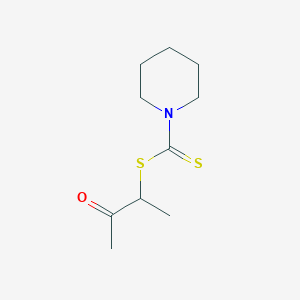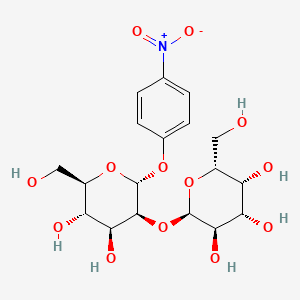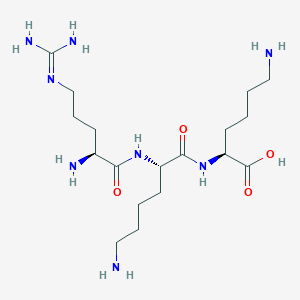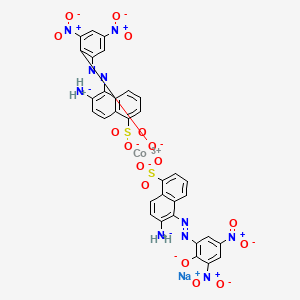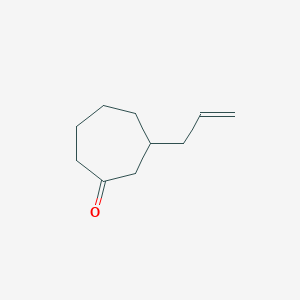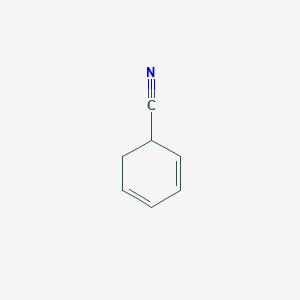![molecular formula C8H7F3Se B14449294 Benzene, [(2,2,2-trifluoroethyl)seleno]- CAS No. 73194-23-7](/img/structure/B14449294.png)
Benzene, [(2,2,2-trifluoroethyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2,2,2-trifluoroethyl)seleno]- is an organoselenium compound that features a benzene ring substituted with a [(2,2,2-trifluoroethyl)seleno] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2,2,2-trifluoroethyl)seleno]- typically involves the reaction of benzene with a [(2,2,2-trifluoroethyl)seleno] reagent under controlled conditions. One common method involves the use of [(2,2,2-trifluoroethyl)seleno] chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction on the benzene ring.
Industrial Production Methods
Industrial production of Benzene, [(2,2,2-trifluoroethyl)seleno]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(2,2,2-trifluoroethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the seleno group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, [(2,2,2-trifluoroethyl)seleno]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activity and as a tool for studying selenium biochemistry.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzene, [(2,2,2-trifluoroethyl)seleno]- involves its interaction with molecular targets through the seleno group. This group can participate in redox reactions, forming reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, [(2,2,2-trifluoroethyl)thio]-: Similar structure but with a sulfur atom instead of selenium.
Benzene, [(2,2,2-trifluoroethyl)oxy]-: Contains an oxygen atom in place of selenium.
Benzene, [(2,2,2-trifluoroethyl)amino]-: Features a nitrogen atom instead of selenium.
Uniqueness
Benzene, [(2,2,2-trifluoroethyl)seleno]- is unique due to the presence of the selenium atom, which imparts distinct chemical properties such as higher reactivity in redox reactions and potential biological activity. The trifluoroethyl group further enhances its stability and reactivity, making it a versatile compound in various applications.
Propriétés
| 73194-23-7 | |
Formule moléculaire |
C8H7F3Se |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
2,2,2-trifluoroethylselanylbenzene |
InChI |
InChI=1S/C8H7F3Se/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
MJBKCQODXPEXNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


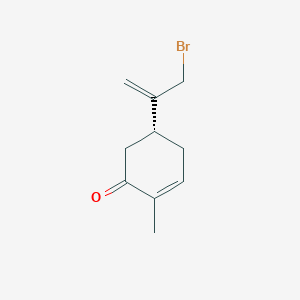

![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
